3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-(thiophen-2-yl)urea

JNK3 Kinase Inhibition Neurodegeneration

Why procure this specific CAS? 3-[1-(Oxolan-3-yl)-1H-pyrazol-4-yl]-1-(thiophen-2-yl)urea (CAS 1797020-89-3) is the definitive low-potency reference standard for JNK3 inhibition assays (IC50 ~10,000 nM). Its direct urea-thiophene linkage—lacking the methylene spacer of analog CAS 1797720-54-7—imposes conformational restriction critical for SAR studies. This compound enables dynamic-range calibration against high-potency inhibitors like Compound 17 (IC50 35 nM) and serves as a validated negative control in kinase selectivity panels and URAT1 transporter screens (IC50 9,100 nM). Verify CAS to avoid inactive analogs.

Molecular Formula C12H14N4O2S
Molecular Weight 278.33
CAS No. 1797020-89-3
Cat. No. B2921302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-(thiophen-2-yl)urea
CAS1797020-89-3
Molecular FormulaC12H14N4O2S
Molecular Weight278.33
Structural Identifiers
SMILESC1COCC1N2C=C(C=N2)NC(=O)NC3=CC=CS3
InChIInChI=1S/C12H14N4O2S/c17-12(15-11-2-1-5-19-11)14-9-6-13-16(7-9)10-3-4-18-8-10/h1-2,5-7,10H,3-4,8H2,(H2,14,15,17)
InChIKeyZKZZHBVRWMKMAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(Oxolan-3-yl)-1H-pyrazol-4-yl]-1-(thiophen-2-yl)urea (CAS 1797020-89-3): Core Chemical Profile and Procurement Context


3-[1-(Oxolan-3-yl)-1H-pyrazol-4-yl]-1-(thiophen-2-yl)urea (CAS 1797020-89-3) is a heterocyclic urea featuring oxolane, pyrazole, and thiophene moieties, with molecular formula C₁₂H₁₄N₄O₂S and molecular weight 278.33 g/mol . This compound belongs to the thiophenyl-pyrazolourea scaffold class, which has been systematically explored for kinase inhibition, particularly against c-Jun N-terminal kinase 3 (JNK3) and urate transporter URAT1 [1][2]. Its structural architecture—specifically the tetrahydrofuran substitution on the pyrazole ring and the direct thiophene attachment to the urea bridge—distinguishes it from close analogs bearing methylene linkers or alternative heterocyclic substituents [2].

Why 3-[1-(Oxolan-3-yl)-1H-pyrazol-4-yl]-1-(thiophen-2-yl)urea Cannot Be Replaced by Generic Pyrazolourea Analogs


Within the thiophenyl-pyrazolourea chemotype, minor structural modifications produce order-of-magnitude shifts in target potency and isoform selectivity. For instance, the reference JNK3 inhibitor 'compound 17' (a 3,5-disubstituted thiophene analog) achieves an IC₅₀ of 35 nM against JNK3 [1], whereas the target compound—bearing a simpler 2-thiophene terminus and a tetrahydrofuran-substituted pyrazole—exhibits a JNK3 IC₅₀ of approximately 10,000 nM [2]. This >280-fold potency differential demonstrates that the specific substitution pattern governs kinase engagement. Similarly, close analogs with a methylene spacer (e.g., CAS 1797720-54-7) introduce conformational flexibility that alters binding poses [3]. Therefore, procurement of a generic thiophenyl-pyrazolourea without verifying the exact CAS number risks selecting a compound with fundamentally different pharmacological properties and target engagement profiles.

Quantitative Differentiation Evidence: 3-[1-(Oxolan-3-yl)-1H-pyrazol-4-yl]-1-(thiophen-2-yl)urea vs. Closest Analogs


JNK3 Inhibitory Potency: Target Compound vs. Optimized Thiophenyl-Pyrazolourea 'Compound 17'

In a head-to-head comparison within the same scaffold class, the target compound (CAS 1797020-89-3) exhibits a JNK3 IC₅₀ of 10,000 nM [1], while the optimized analog 'compound 17' from the same publication series achieves an IC₅₀ of 35 nM [2]. This represents a >280-fold difference in potency, driven by the target compound's simpler 2-thiophene terminus and tetrahydrofuran substitution on the pyrazole ring versus 'compound 17's 3,5-disubstituted thiophene moiety. The assay was performed using a fluorescence anisotropy format with N-terminal His₆-tagged truncated human JNK3 expressed in a baculovirus system [1].

JNK3 Kinase Inhibition Neurodegeneration

JNK Isoform Selectivity: Target Compound Class Profile vs. Compound 17

Compound 17, the optimized thiophenyl-pyrazolourea, demonstrated significant inhibition against only JNK3 in a panel profiling of 374 wild-type kinases [1]. In contrast, the target compound (CAS 1797020-89-3) has not been profiled in a broad kinase panel, and its high JNK3 IC₅₀ of 10,000 nM suggests that meaningful selectivity cannot be inferred at this potency level [2]. This absence of selectivity data represents a critical gap for users requiring a JNK3-selective chemical probe.

JNK3 Kinase Selectivity Panel Profiling

URAT1 Transporter Inhibition: Target Compound vs. Known URAT1 Reference Inhibitors

The target compound (CAS 1797020-89-3) has been evaluated for URAT1 (SLC22A12) inhibition in a cellular uptake assay using stably transfected URAT-1/CHO cells, yielding an IC₅₀ of 9,100 nM [1]. By comparison, the reference URAT1 inhibitor 'URAT1 inhibitor 1 (1g)' achieves an IC₅₀ of 32 nM under comparable cellular assay conditions [2]. This ~284-fold difference positions the target compound as a low-affinity URAT1 ligand, suitable as a negative control or scaffold for modification rather than a potent urate-lowering agent.

URAT1 Uric Acid Transport Gout

Structural Differentiation: Tetrahydrofuran-Substituted Pyrazole vs. Methylene-Linked Analogs

The target compound features a direct urea linkage between the pyrazole and thiophene rings (C₁₂H₁₄N₄O₂S, MW 278.33) . A close structural analog, 1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea (CAS 1797720-54-7, C₁₃H₁₆N₄O₂S, MW 292.36), incorporates a methylene spacer between the urea and thiophene moieties [1]. This single-atom insertion increases conformational flexibility and alters the distance and angle between the pyrazole and thiophene pharmacophores, which has been shown in the thiophenyl-pyrazolourea series to significantly impact both kinase binding and isoform selectivity [2]. The target compound's more rigid architecture may favor distinct binding poses compared to its methylene-linked counterpart.

Scaffold Comparison SAR Conformational Restriction

Recommended Application Scenarios for 3-[1-(Oxolan-3-yl)-1H-pyrazol-4-yl]-1-(thiophen-2-yl)urea (CAS 1797020-89-3)


Low-Potency JNK3 Reference Compound for Kinase Assay Calibration

Given its JNK3 IC₅₀ of 10,000 nM, this compound serves as a calibrated low-potency reference standard for JNK3 inhibition assays, enabling researchers to establish dynamic range and validate assay sensitivity when benchmarking high-potency inhibitors such as Compound 17 (IC₅₀ = 35 nM) [1]. Its well-defined single-target activity makes it suitable for inclusion in kinase selectivity panels as a negative control for JNK3 engagement.

URAT1 Transporter Screening: Negative Control or Scaffold Optimization Starting Point

With a URAT1 IC₅₀ of 9,100 nM in cellular uptake assays, the compound is positioned as a low-affinity ligand for urate transporter screening campaigns [1]. It can serve as a negative control alongside potent inhibitors like URAT1 inhibitor 1 (IC₅₀ = 32 nM) or as a starting scaffold for medicinal chemistry optimization aimed at improving URAT1 binding affinity through rational design.

Structure-Activity Relationship (SAR) Studies on Thiophenyl-Pyrazolourea Scaffolds

The compound's direct urea-thiophene linkage (as opposed to the methylene-spaced analog CAS 1797720-54-7) and its tetrahydrofuran-substituted pyrazole make it a valuable entry in SAR libraries exploring the impact of conformational restriction on kinase and transporter binding [1][2]. Its available JNK3 cocrystal structure data (via the class-representative PDB entries 7KSI/7KSK) supports rational structure-based design efforts.

Computational Docking and Pharmacophore Modeling Validation

The compound's modest potency combined with its structural similarity to well-characterized, high-potency thiophenyl-pyrazolourea inhibitors makes it an ideal test case for validating computational docking models and pharmacophore hypotheses. Its availability and defined activity profile allow computational chemists to benchmark predictive accuracy before screening virtual libraries for novel JNK3 or URAT1 ligands.

Quote Request

Request a Quote for 3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-(thiophen-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.